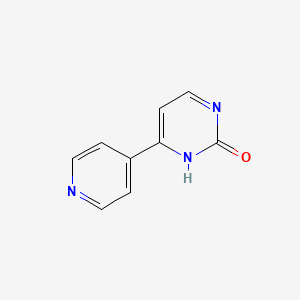

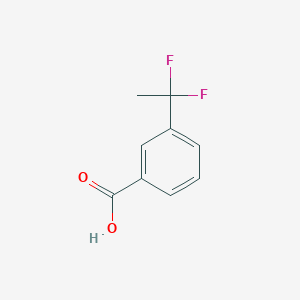

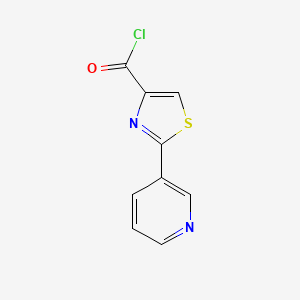

![molecular formula C12H11NO2 B1322880 [3-(Pyridin-2-yloxy)phenyl]methanol CAS No. 869901-22-4](/img/structure/B1322880.png)

[3-(Pyridin-2-yloxy)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-(Pyridin-2-yloxy)phenyl]methanol”, also known as PYPM, is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It has gained recent interest due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-8,14H,9H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties can be found in the Safety Data Sheet (SDS) provided by the manufacturer .Applications De Recherche Scientifique

Antimicrobial Activity

[3-(Pyridin-2-yloxy)phenyl]methanol derivatives have been synthesized and exhibited significant antimicrobial activity. One study synthesized a series of derivatives and found that they showed good activity comparable with standard drugs like ciprofloxacin and fluconazole, especially those containing a methoxy group (Kumar et al., 2012).

Chemical Reactions and Synthesis

This compound has been used as a reagent in the reduction of nitro aromatic compounds. For instance, (2-pyridyl)phenyl methanol was able to act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds (Giomi et al., 2011). In another study, it was used to produce enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, an analgesic, in a biocatalytic process (Şahin et al., 2019).

Theoretical Studies and Analysis

Theoretical studies have been conducted to understand the properties of derivatives of this compound. For example, a DFT study was carried out to analyze the (RS)-(3-bromophenyl)(pyridine-2yl)methanol and its molecular properties (Trivedi, 2017).

Surface Enhanced Raman Scattering (SERS) Analysis

The compound and its isomers have been investigated using SERS to understand their adsorption properties on different metal surfaces. This study provides insights into the molecular structure and reactivity (Pięta et al., 2015).

Optical Properties and Material Synthesis

Derivatives of this compound have been used in synthesizing materials with unique optical properties. For example, a series of compounds were synthesized and their absorption and fluorescence spectra showed a significant Stokes' shift, indicating potential applications in materials science (Volpi et al., 2017).

Mécanisme D'action

Safety and Hazards

“[3-(Pyridin-2-yloxy)phenyl]methanol” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

(3-pyridin-2-yloxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-8,14H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCKKTGCZQDZBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630410 |

Source

|

| Record name | {3-[(Pyridin-2-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-22-4 |

Source

|

| Record name | {3-[(Pyridin-2-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

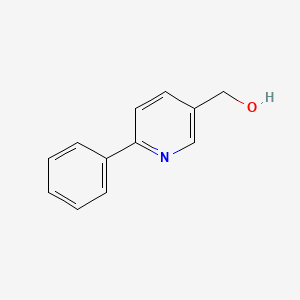

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)

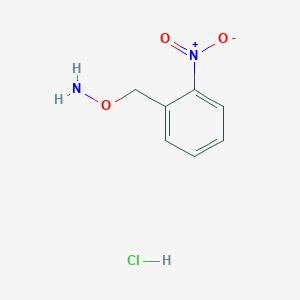

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)

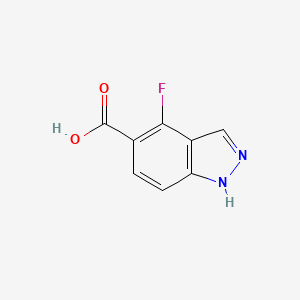

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)